molecular formula C18H14O6 B019757 5-Hydroxy-7-acetoxy-8-methoxyflavone CAS No. 95480-80-1

5-Hydroxy-7-acetoxy-8-methoxyflavone

Cat. No. B019757
CAS RN: 95480-80-1
M. Wt: 326.3 g/mol
InChI Key: QDRDFENYJDAHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-7-acetoxy-8-methoxyflavone belongs to the flavonoid family, a group of polyphenolic compounds with various biological activities. Flavonoids are known for their wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The specific compound of interest, 5-Hydroxy-7-acetoxy-8-methoxyflavone, has been studied for its unique chemical structure and properties.

Synthesis Analysis

The synthesis of related flavonoids has been extensively studied. A method involves the conversion of tetramethoxy- and trimethoxyflavones into trihydroxy-4′,7-dimethoxyflavones and other derivatives through selective alkylation and dealkylation processes (Tominaga & Horie, 1993). Additionally, the synthesis of 3,5,7-trihydroxy-8-methoxyflavone and related compounds has been achieved using oxidative demethylation (Krishnamurti, Seshadri, & Shankaran, 1966).

Molecular Structure Analysis

The molecular structure of flavonoids, including those similar to 5-Hydroxy-7-acetoxy-8-methoxyflavone, has been determined using techniques such as X-ray diffraction. For example, the structure of 5-methyl-7-methoxy-isoflavone was elucidated, showing coplanar ring structures and specific dihedral angles, which are typical features of flavonoids (Hu, Qian, & Rao, 2004).

Chemical Reactions and Properties

Flavonoids undergo various chemical reactions, including selective O-alkylation and dealkylation, which are crucial in synthesizing specific derivatives. These reactions are influenced by factors such as the presence of methoxy groups and the use of reagents like anhydrous aluminum chloride or bromide (Horie, Kourai, & Fujita, 1983).

Scientific Research Applications

Chemopreventive Effects and Molecular Mechanisms

Hydroxylated polymethoxyflavones (PMFs), including derivatives like 5-Hydroxy-7-acetoxy-8-methoxyflavone, have garnered significant attention due to their broad range of biological properties. Research indicates that these compounds exhibit chemopreventive effects such as anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotection. They regulate cellular functions like cell death, proliferation, differentiation, repair, and metabolism by modulating signaling cascades, gene transcription, protein function, and enzyme activity. The precise mechanisms of action depend on the compound's structure, including the number and position of hydroxyl groups. Despite the need for more research on the efficacy and bioavailability of hydroxylated PMFs, their potential in improving human health is significant (Lai et al., 2015).

Bioactivities and Molecular Mechanisms in Disease Prevention

Studies on Citrus polymethoxyflavones (PMFs) and hydroxylated PMFs, akin to 5-Hydroxy-7-acetoxy-8-methoxyflavone, demonstrate potent bioactivities in regulating cytoactivity and organ function by modulating signaling pathways, gene transcription, and protein activity. These compounds exhibit a variety of pharmacological activities, such as regulation of metabolic disorder, anti-inflammation, neuro-protection, anti-cancer, anti-microbial, and more. Although further research is needed to fully understand their effects and safety, the potential of Citrus PMFs and hydroxylated PMFs to develop as therapeutic agents or dietary supplements is significant (Gao et al., 2018).

Anti-inflammatory and Cardiovascular Effects

Hydroxylated polyphenols, like 5-Hydroxy-7-acetoxy-8-methoxyflavone, are known for their anti-inflammatory effects. These compounds activate antioxidant pathways, inhibit secretions of certain enzymes, and regulate gene expression of pro-inflammatory molecules. The anti-inflammatory action of flavonoids provides potential treatment options for diseases like COVID-19-induced inflammation, inflammatory bowel disease, obstructive pulmonary disorder, arthritis, Alzheimer’s disease, cardiovascular disease, atherosclerosis, and cancer. Understanding these anti-inflammatory actions of flavonoids could lead to better treatment options and improved human health (Al-Khayri et al., 2022).

Safety And Hazards

The safety and hazards of 5-Hydroxy-7-acetoxy-8-methoxyflavone are not well-documented. It is recommended to handle the compound with care and use it for research purposes only .

properties

IUPAC Name

(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-10(19)23-15-9-13(21)16-12(20)8-14(11-6-4-3-5-7-11)24-18(16)17(15)22-2/h3-9,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRDFENYJDAHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-7-acetoxy-8-methoxyflavone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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